molecular formula C7H10N2OS B13175120 4-Amino-1-(1,3-thiazol-2-yl)butan-1-one

4-Amino-1-(1,3-thiazol-2-yl)butan-1-one

Cat. No.: B13175120
M. Wt: 170.23 g/mol
InChI Key: GRUBUEHPXZLENK-UHFFFAOYSA-N
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Description

4-Amino-1-(1,3-thiazol-2-yl)butan-1-one is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(1,3-thiazol-2-yl)butan-1-one typically involves the reaction of 2-aminothiazole with a suitable butanone derivative under controlled conditions. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea .

Industrial Production Methods: Industrial production of thiazole derivatives often employs multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-(1,3-thiazol-2-yl)butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

4-amino-1-(1,3-thiazol-2-yl)butan-1-one

InChI

InChI=1S/C7H10N2OS/c8-3-1-2-6(10)7-9-4-5-11-7/h4-5H,1-3,8H2

InChI Key

GRUBUEHPXZLENK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)C(=O)CCCN

Origin of Product

United States

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